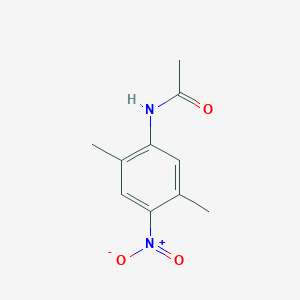

n-(2,5-Dimethyl-4-nitrophenyl)acetamide

Beschreibung

The exact mass of the compound n-(2,5-Dimethyl-4-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(2,5-Dimethyl-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2,5-Dimethyl-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,5-dimethyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-5-10(12(14)15)7(2)4-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRXWEPMOALPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290268 | |

| Record name | n-(2,5-dimethyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-69-4 | |

| Record name | 6954-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-dimethyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(2,5-Dimethyl-4-nitrophenyl)acetamide chemical properties

An In-depth Technical Guide to N-(2,5-Dimethyl-4-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of N-(2,5-Dimethyl-4-nitrophenyl)acetamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, validated experimental protocols, and safety considerations to facilitate its effective application in a laboratory and industrial context.

Compound Identification and Structural Elucidation

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is an aromatic organic compound belonging to the classes of amides and nitrobenzenes[1]. Its structure is characterized by a 2,5-dimethylphenyl ring substituted with a nitro group at the 4-position and an acetamido group at the 1-position.

-

IUPAC Name : N-(2,5-Dimethyl-4-nitrophenyl)acetamide

The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group and the electron-donating, sterically influential methyl and acetamido groups create a unique electronic environment.

Caption: 2D structure of N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, application, and integration into synthetic pathways. The properties for N-(2,5-Dimethyl-4-nitrophenyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 6954-69-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Melting Point | 171-171.5 °C | [4] |

| Density | 1.247 ± 0.06 g/cm³ (predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 72.24 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 2.17 (predicted) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification

The primary route for synthesizing N-(2,5-Dimethyl-4-nitrophenyl)acetamide involves the acetylation of its corresponding aniline precursor, 2,5-Dimethyl-4-nitroaniline. This method is efficient and provides a high-purity product upon purification. An alternative, though less direct, pathway is the nitration of N-(2,5-dimethylphenyl)acetamide[6]. The acetylation of the aniline is generally preferred as it avoids the formation of multiple nitro-isomers which can be difficult to separate.

Experimental Protocol: Acetylation of 2,5-Dimethyl-4-nitroaniline

This protocol is based on standard laboratory procedures for the N-acetylation of anilines, analogous to the synthesis of similar substituted acetamides[7].

Materials:

-

2,5-Dimethyl-4-nitroaniline

-

Acetic anhydride

-

Methylene chloride (or another suitable inert solvent)

-

4-Dimethylaminopyridine (DMAP, catalytic amount) or concentrated Sulfuric Acid (catalytic amount)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-Dimethyl-4-nitroaniline (1 equivalent) in methylene chloride.

-

Addition of Reagents : Add acetic anhydride (1.2-1.5 equivalents) to the solution. To this mixture, add a catalytic amount of DMAP or a few drops of concentrated sulfuric acid. The use of a catalyst is crucial for driving the reaction to completion, especially with the deactivated aniline substrate.

-

Reaction Execution : Stir the mixture at room temperature. For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate-hexane)[8]. The disappearance of the starting aniline spot indicates the reaction is complete.

-

Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude N-(2,5-Dimethyl-4-nitrophenyl)acetamide by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a solid product.

Caption: General workflow for the synthesis of the target compound.

Reactivity and Potential Applications

The chemical behavior of N-(2,5-Dimethyl-4-nitrophenyl)acetamide is governed by its three key functional groups: the nitro group, the amide linkage, and the substituted aromatic ring.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (NH₂) using standard reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields N-(4-amino-2,5-dimethylphenyl)acetamide, a valuable diamine intermediate. Such intermediates are frequently used in the synthesis of azo dyes, pigments, and pharmacologically active heterocyclic compounds[9].

-

Hydrolysis of the Amide Group : The acetamido group can be hydrolyzed back to the parent aniline under acidic or basic conditions, although this typically requires harsh conditions (e.g., refluxing in strong acid or base)[6]. This reaction can be used to deprotect the amine if the acetyl group was used as a protecting group during a previous synthetic step.

-

Aromatic Ring Substitution : The aromatic ring is deactivated towards further electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group.

Its primary utility lies in its role as a precursor. The reduction of the nitro group is the most common subsequent transformation, opening pathways to a variety of more complex molecules.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling N-(2,5-Dimethyl-4-nitrophenyl)acetamide and its precursors.

-

Hazard Identification : While specific toxicity data for this compound is limited, related nitroaromatic and acetamide compounds can be harmful if swallowed, inhaled, or absorbed through the skin[10]. They may cause skin, eye, and respiratory tract irritation[10][11]. Some acetamides are suspected of causing cancer[12].

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[10][11][13].

-

First Aid Measures :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place[1][2]. Keep away from strong oxidizing agents and incompatible materials[13][14]. Recommended storage temperature is often 2-8°C[1][2].

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[13].

Conclusion

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a well-defined organic compound with significant potential as a synthetic intermediate. Its preparation is straightforward via the acetylation of 2,5-dimethyl-4-nitroaniline. The presence of a reducible nitro group and a hydrolyzable amide linkage provides synthetic handles for the construction of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, synthetic methodologies, and safety protocols is essential for its effective and safe utilization in research and development.

References

-

Grokipedia. Nitroacetanilide. [Link]

- Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

Cole-Parmer. Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

-

MySkinRecipes. 2,5-Dimethyl-4-nitroaniline. [Link]

-

PubChem. N-(2,5-Dimethylphenyl)acetamide. [Link]

-

NIST. Acetamide, N-(4-nitrophenyl)-. [Link]

-

PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

-

Wikipedia. 4-Nitroacetanilide. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

-

GSRS. ACETAMIDE, N-(2,4-DIMETHYL-5-NITROPHENYL)-. [Link]

-

PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. [Link]

-

Cheméo. N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. [Link]

-

PENTA. ACETAMIDE - SAFETY DATA SHEET. [Link]

-

JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

Sources

- 1. 6954-69-4|N-(2,5-Dimethyl-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. N-(2,5-dimethyl-4-nitrophenyl)acetamide | CAS: 6954-69-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. canbipharm.com [canbipharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. jcbsc.org [jcbsc.org]

- 9. 2,5-Dimethyl-4-nitroaniline [myskinrecipes.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. angenechemical.com [angenechemical.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. fishersci.com [fishersci.com]

- 14. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to N-(2,5-Dimethyl-4-nitrophenyl)acetamide

This document provides a comprehensive technical overview of N-(2,5-Dimethyl-4-nitrophenyl)acetamide (CAS No. 6954-69-4), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification and Properties

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a substituted acetanilide characterized by a nitro group and two methyl groups on the phenyl ring. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.

Physicochemical and Computational Data

The fundamental properties of the compound are summarized below. These identifiers are critical for accurate sourcing, handling, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 6954-69-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][4][5] |

| Molecular Weight | 208.21 g/mol | [1][4][5] |

| IUPAC Name | N-(2,5-dimethyl-4-nitrophenyl)acetamide | [3] |

| Synonyms | 4'-Nitro-2',5'-acetoxylidide, NSC 67711 | [2][3] |

| Melting Point | 171-171.5 °C | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][3] |

| Topological Polar Surface Area (TPSA) | 72.24 Ų | [1] |

| LogP (Predicted) | 2.17 | [1] |

| InChI Key | IPRXWEPMOALPTO-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide involves the acetylation of its corresponding aniline precursor, 2,5-dimethyl-4-nitroaniline. This method is preferred for its high yield and straightforward execution.

Synthesis Workflow Diagram

The following diagram illustrates the single-step conversion of the aniline precursor to the final acetamide product.

Caption: Synthetic workflow for N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

Detailed Experimental Protocol: Acetylation of 2,5-Dimethyl-4-nitroaniline

This protocol is based on established methods for the acetylation of aromatic amines.[6] The nucleophilic amino group of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of the amide bond and acetic acid as a byproduct.

Materials:

-

2,5-dimethyl-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2,5-dimethyl-4-nitroaniline with 2.0 to 2.5 equivalents of acetic anhydride. A small amount of glacial acetic acid can be added as a solvent to facilitate mixing, though acetic anhydride can often serve as both reactant and solvent.

-

Reaction Execution: Gently heat the mixture to reflux (approximately 140°C for acetic anhydride). Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Causality Insight: Heating provides the necessary activation energy for the reaction. Using an excess of acetic anhydride ensures the reaction goes to completion and helps drive the equilibrium towards the product side. The acetyl group (-COCH₃) is an activating group, but more importantly, it protects the amine functionality, a common strategy before performing other reactions like nitration on an aniline.[7] However, in this case, we are acetylating an already-nitrated precursor.

-

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture into a beaker containing a significant volume of cold deionized water or an ice-water slurry.

-

Causality Insight: This step serves two purposes. First, it quenches the reaction by hydrolyzing any remaining acetic anhydride to the water-soluble acetic acid. Second, the desired product, N-(2,5-Dimethyl-4-nitrophenyl)acetamide, is typically insoluble in water and will precipitate out as a solid.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization. A common and effective solvent for this is ethanol.[8] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product's identity and purity should be confirmed by determining its melting point and using spectroscopic methods. A sharp melting point close to the literature value of 171-171.5°C is a strong indicator of high purity.[3]

Characterization and Quality Control

To ensure the synthesized compound meets the required standards of identity and purity, a suite of analytical techniques should be employed. While specific spectral data for this compound is not publicly available in detail, the following methods are standard for its characterization.[9][10]

-

Melting Point Analysis: As a primary indicator of purity for crystalline solids, the measured melting point should be sharp and match the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected absorptions include N-H stretching (around 3250-3350 cm⁻¹), C=O stretching of the amide (around 1660-1680 cm⁻¹), and characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretches (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide definitive structural confirmation, showing distinct signals for the aromatic protons, the two methyl groups on the ring, the acetyl methyl group, and the amide N-H proton.

-

¹³C NMR: The carbon NMR would show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 208.21.[11]

Vendors of this chemical may provide certificates of analysis with this spectral information upon request.[12]

Applications in Research and Development

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is not typically an end-product but rather a strategic intermediate in organic synthesis. Its utility stems from the versatile reactivity of its functional groups.

-

Intermediate for Dyes and Pigments: The precursor, 2,5-dimethyl-4-nitroaniline, is primarily used as an intermediate in the synthesis of various dyes and pigments.[13] The title compound serves a similar role, where the acetamide group can be hydrolyzed back to an amine after subsequent chemical modifications on other parts of the molecule.

-

Building Block for Bioactive Molecules: The true potential of scaffolds like this lies in medicinal chemistry and drug development.[14] The nitro group can be readily reduced to an amine, creating a diamino-phenylene derivative. This resulting intermediate is a classic precursor for the synthesis of heterocyclic systems, most notably benzimidazoles, which form the core of many pharmaceutical agents (e.g., anthelmintics like albendazole).[14] The methyl and acetyl groups allow for fine-tuning of steric and electronic properties to develop analogues of existing drugs with potentially improved efficacy or solubility.

Safety, Handling, and Storage

Potential Hazards

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and respiratory tract irritation.

-

Eye Damage: Poses a risk of serious eye damage.

Recommended Safety Protocols

| Precaution Type | Guideline | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. | [15] |

| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash thoroughly after handling. | |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C). | [1][3] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |

Always consult a complete and verified SDS for the specific product being handled before commencing any experimental work.

References

- Google Patents.US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

MySkinRecipes. 2,5-Dimethyl-4-nitroaniline. [Online] Available at: [Link]

-

BuyersGuideChem. Product Search: N-(2,5-Dimethyl-4-nitrophenyl)acetamide. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Acetamide,2-(diethylamino)-n-(2,6-dimethylphenyl)-. [Online] Available at: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. [Online] Available at: [Link]

-

IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. [Online] Available at: [Link]

-

Scribd. c8ob00841h1 | PDF. [Online] Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Online] Available at: [Link]

- Google Patents.CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

PrepChem.com. Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline. [Online] Available at: [Link]

-

PubChem. Spectral Information in PubChem. [Online] Available at: [Link]

-

ResearchGate. Mass spectrum N-(4-nitrophenyl) acetamide. [Online] Available at: [Link]

-

Quora. Reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Online] Available at: [Link]

-

ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). [Online] Available at: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Online] Available at: [Link]

-

ResearchGate. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Online] Available at: [Link]

-

PubChemLite. N-(2,5-dimethylphenyl)acetamide (C10H13NO). [Online] Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 2,5-DIMETHYL-4-NITRO ACETANILIDE | 6954-69-4 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N-(2,5-dimethyl-4-nitrophenyl)acetamide | CAS: 6954-69-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. jcbsc.org [jcbsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 6954-69-4|N-(2,5-Dimethyl-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 13. 2,5-Dimethyl-4-nitroaniline [myskinrecipes.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of N-(2,5-Dimethyl-4-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of N-(2,5-Dimethyl-4-nitrophenyl)acetamide, a nitroaromatic compound with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. This document delves into the molecule's physicochemical properties, outlines a robust synthesis protocol rooted in established chemical principles, and provides a detailed analysis of its structural elucidation through spectroscopic methods. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's molecular architecture and synthetic accessibility.

Introduction and Significance

N-(2,5-Dimethyl-4-nitrophenyl)acetamide belongs to the class of nitroacetanilides, a group of compounds recognized for their utility as precursors in the synthesis of a wide array of more complex molecules. The strategic placement of methyl, nitro, and acetamido groups on the phenyl ring imparts a unique electronic and steric profile, making it a valuable building block for targeted organic synthesis. The nitro group, in particular, can be readily transformed into an amino group, opening pathways to a diverse range of derivatives with potential biological activities, including but not limited to antitumor, antiviral, and antibacterial agents. This guide will serve as a foundational resource for leveraging the synthetic potential of this molecule.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its effective application in research and development. The key properties of N-(2,5-Dimethyl-4-nitrophenyl)acetamide are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-(2,5-dimethyl-4-nitrophenyl)acetamide | [1] |

| CAS Number | 6954-69-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Synonym(s) | 4'-Nitro-2',5'-acetoxylidide | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Purity | 95+% | [2] |

| Topological Polar Surface Area | 72.24 Ų | [2] |

| LogP | 2.17004 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide

The synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide can be logically approached through two primary retrosynthetic pathways: the acetylation of a pre-nitrated aniline or the nitration of a pre-acetylated xylene derivative. The more common and generally higher-yielding approach involves the acetylation of 2,5-dimethyl-4-nitroaniline. This method is favored due to the activating and ortho-, para-directing nature of the amino group, which is protected as an acetamide to prevent oxidation and control regioselectivity during nitration if the alternative route is chosen.

Proposed Synthetic Pathway: Acetylation of 2,5-Dimethyl-4-nitroaniline

This protocol describes a reliable method for the synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide starting from 2,5-dimethyl-4-nitroaniline and acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Proposed synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

Step-by-Step Experimental Protocol

Materials:

-

2,5-Dimethyl-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Concentrated sulfuric acid (catalyst, optional)

-

Methylene chloride (optional, as solvent)

-

Dimethylaminopyridine (DMAP) (catalyst, optional)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethyl-4-nitroaniline in a suitable solvent such as glacial acetic acid or methylene chloride.

-

Addition of Reagents: Slowly add acetic anhydride to the solution. A slight excess of acetic anhydride is typically used to ensure complete reaction. For less reactive anilines, a catalytic amount of concentrated sulfuric acid or dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[4][5]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 30 minutes to several hours, depending on the reactivity of the starting material and the presence of a catalyst.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker containing ice-water to precipitate the crude product.[6] The solid precipitate is collected by vacuum filtration and washed with cold water to remove any unreacted acetic anhydride and acid catalyst.

-

Purification: The crude N-(2,5-Dimethyl-4-nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a solid product.[6]

Causality Behind Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a common and effective acetylating agent that is more reactive than acetic acid and safer to handle than acetyl chloride.

-

Catalyst: The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and thus more susceptible to nucleophilic attack by the aniline. DMAP is a highly effective nucleophilic catalyst for acylation reactions.

-

Precipitation in Ice-Water: The product is typically insoluble in water, while the byproducts and excess reagents are soluble. Pouring the reaction mixture into ice-water facilitates the precipitation of the crude product and helps to dissipate any heat generated during the quenching process.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by taking advantage of differences in solubility.

Structural Elucidation and Spectroscopic Analysis

Caption: Molecular structure and key functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the two methyl groups and the acetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (C3-H) | ~7.5 - 7.8 | s | 1H | Deshielded by the adjacent nitro group. |

| Aromatic-H (C6-H) | ~7.2 - 7.5 | s | 1H | Influenced by the ortho methyl group and para acetamido group. |

| Amide-H (N-H) | ~9.5 - 10.5 | br s | 1H | Broad signal due to quadrupole broadening and exchange; deshielded by the carbonyl group. |

| Acetyl-CH₃ | ~2.1 - 2.3 | s | 3H | Typical chemical shift for an acetyl methyl group. |

| Aromatic-CH₃ (C2) | ~2.2 - 2.4 | s | 3H | Chemical shift in the typical range for an aromatic methyl group. |

| Aromatic-CH₃ (C5) | ~2.3 - 2.5 | s | 3H | Slightly more deshielded due to the para nitro group. |

Note: Predicted chemical shifts are based on the analysis of similar compounds such as N-(4-Methyl-2-nitrophenyl)acetamide and N-(4,5-Dimethyl-2-nitrophenyl)acetamide.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~168 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic-C (C4-NO₂) | ~145 - 150 | Deshielded due to the strong electron-withdrawing nitro group. |

| Aromatic-C (C1-NH) | ~135 - 140 | Attached to the nitrogen of the acetamido group. |

| Aromatic-C (C2-CH₃) | ~130 - 135 | Attached to a methyl group. |

| Aromatic-C (C5-CH₃) | ~130 - 135 | Attached to a methyl group. |

| Aromatic-C (C3) | ~120 - 125 | Aromatic CH carbon. |

| Aromatic-C (C6) | ~125 - 130 | Aromatic CH carbon. |

| Acetyl-CH₃ | ~24 - 26 | Typical chemical shift for an acetyl methyl carbon. |

| Aromatic-CH₃ (C2) | ~17 - 20 | Typical chemical shift for an aromatic methyl carbon. |

| Aromatic-CH₃ (C5) | ~18 - 21 | Typical chemical shift for an aromatic methyl carbon. |

Note: Predicted chemical shifts are based on the analysis of similar compounds such as N-(4-Methyl-2-nitrophenyl)acetamide and N-(4,5-Dimethyl-2-nitrophenyl)acetamide.[7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | ~3250 - 3350 | Stretching |

| C-H (Aromatic) | ~3000 - 3100 | Stretching |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching |

| C=O (Amide) | ~1660 - 1690 | Stretching (Amide I band) |

| N-O (Nitro) | ~1500 - 1550 and ~1330 - 1370 | Asymmetric and Symmetric Stretching |

| C-N (Amide) | ~1250 - 1350 | Stretching |

| C=C (Aromatic) | ~1450 - 1600 | Stretching |

Note: Predicted wavenumbers are based on the IR spectra of similar compounds like N-(4-nitrophenyl) acetamide.[6]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 208 | Molecular ion peak corresponding to the molecular weight of the compound. |

| [M - CH₂CO]⁺ | 166 | Loss of a ketene molecule from the molecular ion. |

| [M - NO₂]⁺ | 162 | Loss of a nitro group from the molecular ion. |

Note: The fragmentation pattern is predicted based on the common fragmentation pathways of acetanilides and nitroaromatic compounds.

Potential Applications

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a valuable intermediate in organic synthesis. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. This makes the compound a key starting material for the synthesis of a variety of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The corresponding aniline derivative can be used to synthesize heterocyclic compounds, which are common motifs in many biologically active molecules.[8]

-

Dye and Pigment Industry: Nitroanilines are well-established precursors in the synthesis of azo dyes.

-

Materials Science: As a building block for the synthesis of functional organic materials.

Handling and Safety

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. While a specific safety data sheet (SDS) for N-(2,5-Dimethyl-4-nitrophenyl)acetamide is not widely available, the safety precautions for related nitroaromatic and acetamide compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[7]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Hazard Identification (based on related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

May cause skin and eye irritation.[10]

-

May cause respiratory irritation.[10]

It is crucial to consult the most up-to-date safety data sheet from the supplier before handling this compound.

Conclusion

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a synthetically accessible and versatile chemical intermediate. Its well-defined molecular structure, characterized by strategically placed functional groups, offers numerous possibilities for further chemical modification. This in-depth technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors, from the design of novel pharmaceuticals to the creation of advanced materials. The provided synthesis protocol and predictive spectroscopic analysis serve as a practical starting point for the preparation and characterization of this valuable molecule.

References

-

Smajlagić, A., Šrabović, M., Ademović, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., Liu, X., & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572. [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines.

- BenchChem. (2025). An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological.

- Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Hines, J. K., Agu, O. A., Deere, C. J., Uppu, S. N., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

-

PrepChem. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]

- ResearchGate. (2020). N,N-Bis(4-nitrophenyl)acetamide.

- ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Royal Society of Chemistry. (2018).

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (2025).

- Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide.

- Vigorita, M. G., Basile, L., Saso, L., & Pescatori, L. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2029–2040.

-

BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]

Sources

- 1. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 2. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. jcbsc.org [jcbsc.org]

- 7. rsc.org [rsc.org]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

n-(2,5-Dimethyl-4-nitrophenyl)acetamide synthesis pathway

An In-depth Technical Guide on the Synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for N-(2,5-dimethyl-4-nitrophenyl)acetamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and self-validating protocols essential for successful synthesis. The core of this process is a robust two-step reaction sequence involving the acetylation of 2,5-dimethylaniline followed by a regioselective nitration. This guide details the mechanistic rationale, provides step-by-step experimental procedures, and outlines methods for purification and characterization, ensuring both scientific integrity and practical applicability.

Strategic Overview: A Two-Step Pathway

The synthesis of N-(2,5-dimethyl-4-nitrophenyl)acetamide is most effectively achieved through a strategic two-step approach. Direct nitration of the starting material, 2,5-dimethylaniline (also known as 2,5-xylidine), is ill-advised. The highly activating amino (-NH₂) group would not only lead to multiple nitration products but would also be susceptible to oxidation by the strong acidic and oxidizing conditions of the nitrating mixture, resulting in the formation of tarry byproducts.

Therefore, a protecting group strategy is imperative. The amino group is first acylated to form an amide (an acetamido group). This strategic modification serves two critical functions:

-

Moderation of Reactivity : The resulting acetamido group (-NHCOCH₃) is significantly less activating than the amino group, which allows for a more controlled nitration and prevents undesirable side reactions.[1]

-

Regioselective Control : The acetamido group is a strong ortho, para-director.[1][2] This directing effect, in conjunction with the electronic and steric influences of the two methyl groups, precisely guides the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position on the aromatic ring.

The chosen pathway is as follows:

-

Step 1: Acetylation. 2,5-Dimethylaniline is reacted with acetic anhydride to form the intermediate, N-(2,5-dimethylphenyl)acetamide.

-

Step 2: Nitration. The intermediate is subsequently nitrated using a classic nitrating mixture of concentrated nitric and sulfuric acids to yield the final product, N-(2,5-dimethyl-4-nitrophenyl)acetamide.

Mechanistic Insights: The Rationale for Regioselectivity

The success of this synthesis hinges on the predictable outcome of the electrophilic aromatic substitution in the nitration step. The regiochemistry is governed by the cumulative directing effects of the three substituents on the N-(2,5-dimethylphenyl)acetamide ring:

-

Acetamido Group (-NHCOCH₃): This is a powerful activating ortho, para-director due to the resonance donation of the nitrogen lone pair into the aromatic ring.

-

Methyl Groups (-CH₃): These are weakly activating ortho, para-directors via an inductive effect.

Considering the available positions for nitration (positions 3, 4, and 6):

-

Position 6: This position is ortho to the acetamido group but is sterically hindered by the adjacent methyl group at position 5.

-

Position 3: This position is ortho to the methyl group at position 2 but meta to the powerful acetamido director.

-

Position 4: This position is critically para to the acetamido group and ortho to the methyl group at position 5.

The directing influence of the acetamido group overwhelmingly favors substitution at the sterically accessible para position (position 4). This makes the formation of the 4-nitro isomer the major, and expected, product.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[3] Acetic anhydride is corrosive and a lachrymator.

Part 1: Synthesis of N-(2,5-dimethylphenyl)acetamide

This step involves the acylation of the primary amine, 2,5-dimethylaniline, a nucleophilic acyl substitution reaction.[4]

Materials and Reagents:

-

2,5-Dimethylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Erlenmeyer flask (250 mL), beaker (500 mL), graduated cylinders, magnetic stirrer and stir bar, ice bath, Buchner funnel, and filtration apparatus.

Protocol:

-

In a 250 mL Erlenmeyer flask, combine 10.0 g of 2,5-dimethylaniline with 30 mL of glacial acetic acid.

-

Stir the mixture until the aniline is fully dissolved.

-

While stirring, cautiously add 12.0 mL of acetic anhydride to the solution.

-

Gently heat the reaction mixture to approximately 50°C for 10-15 minutes, then allow it to cool to room temperature.

-

Pour the cooled reaction mixture into a 500 mL beaker containing 200 mL of crushed ice and water.

-

Stir the resulting slurry vigorously for 15 minutes to allow for the complete precipitation of the product.

-

Collect the white, solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.

-

Dry the product, N-(2,5-dimethylphenyl)acetamide, in a desiccator or a vacuum oven at low heat. The expected yield is high.

Quantitative Data (Part 1)

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |

|---|---|---|---|---|

| 2,5-Dimethylaniline | 121.18 | 10.0 g | ~0.0825 | 1.0 |

| Acetic Anhydride | 102.09 | 12.0 mL (13.0 g) | ~0.127 | ~1.5 |

| Product (Theoretical) | 163.22 | ~13.47 g | ~0.0825 | - |

Part 2: Synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide

This is the critical nitration step, an electrophilic aromatic substitution that must be performed with strict temperature control to prevent side reactions.[5][6]

Materials and Reagents:

-

N-(2,5-dimethylphenyl)acetamide (from Part 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Erlenmeyer flask (250 mL), beaker (1 L), dropping funnel, magnetic stirrer and stir bar, ice-salt bath, Buchner funnel, and filtration apparatus.

Protocol:

-

Place 10.0 g of the dried N-(2,5-dimethylphenyl)acetamide into a 250 mL Erlenmeyer flask.

-

Carefully add 20 mL of concentrated sulfuric acid. Stir the mixture until the acetanilide is completely dissolved. Some warming may occur.

-

Cool the flask in an ice-salt bath until the internal temperature is between 0-5°C.

-

In a separate, cool beaker, prepare the nitrating mixture by slowly and cautiously adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Swirl gently and cool this mixture in an ice bath.

-

Transfer the cooled nitrating mixture to a dropping funnel.

-

Add the nitrating mixture dropwise to the dissolved acetanilide solution over a period of 20-30 minutes. Crucially, maintain the reaction temperature below 10°C throughout the addition. [6] Use the ice-salt bath to control the temperature of this exothermic reaction.[5]

-

After the addition is complete, remove the flask from the ice bath and let it stir at room temperature for 30-40 minutes to ensure the reaction goes to completion.

-

Slowly and carefully pour the reaction mixture onto 400 g of crushed ice in a 1 L beaker, while stirring vigorously. This will precipitate the crude product.

-

Collect the pale-yellow solid by vacuum filtration.

-

Wash the product thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Dry the crude product.

Quantitative Data (Part 2)

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |

|---|---|---|---|---|

| N-(2,5-dimethylphenyl)acetamide | 163.22 | 10.0 g | ~0.0613 | 1.0 |

| Nitric Acid (70%) | 63.01 | 5.0 mL (~7.1 g) | ~0.113 | ~1.8 |

| Product (Theoretical) | 208.21 | ~12.76 g | ~0.0613 | - |

Purification and Characterization

A high degree of purity is essential for any downstream applications. Recrystallization is a standard and effective method for purifying the final product.

Purification Protocol (Recrystallization):

-

Transfer the crude, dried N-(2,5-dimethyl-4-nitrophenyl)acetamide to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a stirrer for this process.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes before hot filtration to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified, pale-yellow crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol and allow them to dry completely.

Characterization: The identity and purity of the final product should be confirmed through a combination of physical and spectroscopic methods.

-

Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.[5]

-

Infrared (IR) Spectroscopy: Key stretches to identify would be the N-H stretch of the secondary amide (~3250-3350 cm⁻¹), the C=O stretch of the amide (~1660-1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

¹H NMR Spectroscopy: The proton NMR spectrum would provide definitive structural confirmation. Expected signals would include singlets for the two aromatic protons, a singlet for the acetamido -NH proton, a singlet for the acetyl -CH₃ protons, and singlets for the two aromatic -CH₃ groups.

-

Mass Spectrometry: Analysis would confirm the molecular weight of the compound (C₁₀H₁₂N₂O₃, MW: 208.21 g/mol ).

References

- Vertex AI Search. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.

- ChemicalBook. (2023). 2,5-DIMETHYL-4-NITROANILINE | 3139-05-7.

- PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.

- ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.

- Bartleby. (n.d.). Synthesis Of Nitroacetanilide Lab Report.

- Google Patents. (n.d.). WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.

- BYJU'S. (2020). Preparation of p-Nitroacetanilide.

- Biosynth. (n.d.). 2,5-Dimethyl-4-nitroaniline | 3460-29-5.

- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- Organic Syntheses Procedure. (n.d.). m-NITRODIMETHYLANILINE.

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.

- ChemScene. (n.d.). N-(2,5-dimethyl-4-nitrophenyl)acetamide | CAS: 6954-69-4.

- Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?.

- PubChem. (n.d.). 2,5-Dimethylaniline | C8H11N | CID 7259.

- Wikipedia. (n.d.). 2,5-Xylidine.

- askIITians. (n.d.). Why is acetylation performed before nitration of aniline?.

- NCERT. (n.d.). Amines.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

- PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304.

Sources

An In-depth Technical Guide to the Solubility of N-(2,5-Dimethyl-4-nitrophenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of N-(2,5-Dimethyl-4-nitrophenyl)acetamide is fundamental for its effective application in research and development, particularly in synthetic chemistry and drug discovery. This guide provides a comprehensive analysis of the physicochemical properties of N-(2,5-Dimethyl-4-nitrophenyl)acetamide, offering a predictive assessment of its solubility in a range of common organic solvents. A detailed, field-proven experimental protocol for the precise determination of its solubility is presented, ensuring scientific integrity and reproducibility. This document is structured to provide both theoretical insights and practical guidance for laboratory professionals.

Introduction and Physicochemical Profile

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a nitroaromatic compound with the chemical formula C₁₀H₁₂N₂O₃[1]. Its structure, featuring a substituted benzene ring, dictates its chemical behavior and physical properties. A thorough understanding of these properties is the cornerstone for predicting its solubility, a critical parameter for reaction kinetics, purification, and formulation development.

The "like dissolves like" principle is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. The molecular structure of N-(2,5-Dimethyl-4-nitrophenyl)acetamide incorporates both polar and non-polar characteristics. The nitro group (-NO₂) and the amide group (-NHC(O)CH₃) are polar, capable of engaging in dipole-dipole interactions and potentially hydrogen bonding. Conversely, the dimethylated benzene ring provides a significant non-polar character. The overall solubility will therefore be a balance of these competing factors.

Table 1: Physicochemical Properties of N-(2,5-Dimethyl-4-nitrophenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Crystalline Solid (predicted) | N/A |

| Melting Point | Not available | [2] |

| Boiling Point | 381.2°C at 760 mmHg | [2] |

| Density | 1.247 g/cm³ | [2] |

| Calculated LogP | 2.17 | ChemScene |

The calculated octanol-water partition coefficient (LogP) of 2.17 suggests that N-(2,5-Dimethyl-4-nitrophenyl)acetamide has a greater affinity for the organic phase than the aqueous phase, indicating a generally hydrophobic nature. This value is a strong indicator that the compound will exhibit limited solubility in water but is likely to be soluble in various organic solvents.

Predictive Solubility Analysis

Table 2: Predicted Solubility of N-(2,5-Dimethyl-4-nitrophenyl)acetamide in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The presence of polar nitro and amide groups will limit solubility in a purely non-polar aliphatic solvent. |

| Toluene | Non-polar (Aromatic) | Moderate to High | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, and its slight polarity may accommodate the polar functional groups. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. Its polarity should be sufficient to interact with the nitro and amide groups. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor, interacting with the amide proton, and its overall polarity is well-suited for a molecule with a LogP in this range. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone will interact well with the polar functionalities of the solute. |

| Ethanol | Polar Protic | Moderate | As a protic solvent, ethanol can act as both a hydrogen bond donor and acceptor. While the non-polar backbone of the solute may limit very high solubility, the precedent of N-(4-nitrophenyl)acetamide's solubility in ethanol suggests moderate solubility is likely[3]. |

| Methanol | Polar Protic | Moderate to Low | Methanol is more polar than ethanol, which may lead to a slight decrease in solubility due to the solute's significant non-polar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent that is often capable of dissolving even sparingly soluble compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid. This method involves agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solid.

Materials and Equipment

-

N-(2,5-Dimethyl-4-nitrophenyl)acetamide (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of N-(2,5-Dimethyl-4-nitrophenyl)acetamide that is in excess of its expected solubility and place it into a series of vials.

-

Pipette a precise volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully pipette a known volume (e.g., 2.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

-

The mass of the dissolved solid can then be determined by the difference in weight, and the solubility can be calculated. This method is straightforward but requires careful handling to avoid loss of solid during transfer and drying[4][5][6][7][8].

-

-

Sample Analysis (UV-Vis Spectrophotometric Method):

-

Withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial.

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

-

The concentration of the saturated solution can be determined from a previously established calibration curve of absorbance versus concentration for the compound in that specific solvent[9][10][11][12][13].

-

Factors Influencing Solubility

The solubility of N-(2,5-Dimethyl-4-nitrophenyl)acetamide is governed by the interplay of solute-solvent interactions.

Caption: Relationship between solute and solvent properties influencing solubility.

-

Polarity: As discussed, the polarity match between the solute and solvent is a primary driver of solubility. Solvents with moderate to high polarity are expected to be most effective.

-

Hydrogen Bonding: The amide group of N-(2,5-Dimethyl-4-nitrophenyl)acetamide can act as a hydrogen bond donor (N-H) and acceptor (C=O). Protic solvents like ethanol can engage in hydrogen bonding, which can enhance solubility. Aprotic solvents with hydrogen bond accepting capabilities, such as acetone and ethyl acetate, can also contribute to favorable interactions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes such as recrystallization.

Conclusion

This technical guide has provided a detailed analysis of the solubility of N-(2,5-Dimethyl-4-nitrophenyl)acetamide in organic solvents. Based on its physicochemical properties, particularly its calculated LogP and the presence of both polar and non-polar functional groups, it is predicted to have good solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, and moderate solubility in polar protic solvents such as ethanol. To facilitate precise and reliable data generation, a comprehensive, step-by-step experimental protocol based on the industry-standard shake-flask method has been provided. This guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and the accurate determination of a critical physicochemical parameter for N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

References

- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS; Section A; November 2020 –January 2021, Vol. 11, No. 1; 043-053.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.

- University of Babylon. (n.d.). Chapter 12: Gravimetric Methods of Analysis.

- ResearchGate. (2023).

- Scholars Research Library. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Der Pharmacia Lettre, 2016, 8 (1):449-453.

- SlideShare. (2020). Gravimetric Methods of Analysis.

- Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.

- Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(1): 79-82.

- MDPI. (2020). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 25(3), 682.

- Lab Manual. (n.d.). Determination of Solubility by Gravimetric Method.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment).

- MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences, 24(22), 16345.

- Sigma-Aldrich. (n.d.).

- SIELC. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5.

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 301, 122939.

- University of Manitoba. (2023). Solubility of Organic Compounds.

- BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4).

- Finetech Industry Limited. (n.d.). N-(2,5-dimethyl-4-nitrophenyl)acetamide | CAS: 6954-69-4.

- Grokipedia. (n.d.). Nitroacetanilide.

- PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-.

- ChemicalBook. (2023). N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0.

- ChemScene. (n.d.). 6954-69-4 | N-(2,5-dimethyl-4-nitrophenyl)acetamide.

- Stenutz. (n.d.). N-ethyl-N-(4-nitrophenyl)acetamide.

- PubChem. (n.d.). 4-Nitroacetanilide.

- ChemicalBook. (n.d.). 62476-60-2(N-(2,4-dimethyl-5-nitrophenyl)acetamide) Product Description.

- Shanghai Canbi Pharma Ltd. (n.d.). 6954-69-4|N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

- precisionFDA. (n.d.). N-ETHYL-N-(4-NITROPHENYL)ACETAMIDE.

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(2,5-dimethyl-4-nitrophenyl)acetamide | CAS: 6954-69-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. jcbsc.org [jcbsc.org]

- 4. web.iyte.edu.tr [web.iyte.edu.tr]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of N-(2,5-Dimethyl-4-nitrophenyl)acetamide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic signature of N-(2,5-Dimethyl-4-nitrophenyl)acetamide, a substituted aromatic nitro compound. The structural elucidation of such molecules is fundamental in drug discovery and development, where precise characterization is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and scientists with a comprehensive reference.

Introduction

N-(2,5-Dimethyl-4-nitrophenyl)acetamide belongs to the class of nitroaromatic compounds, which are of significant interest in medicinal chemistry and material science.[1][2] The presence of the acetamide and nitro functional groups, along with the specific substitution pattern on the phenyl ring, gives rise to a unique spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the predicted and interpreted spectroscopic data for this compound.

The synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide can be achieved through the nitration of N-(2,5-dimethylphenyl)acetamide. This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group onto the aromatic ring.[1][3][4] The directing effects of the activating acetamido group and the methyl groups, as well as steric hindrance, will influence the regioselectivity of the nitration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2,5-Dimethyl-4-nitrophenyl)acetamide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of N-(2,5-Dimethyl-4-nitrophenyl)acetamide would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | ~ 9.5 - 10.5 | Singlet | 1H | N-H (amide) |

| B | ~ 7.8 - 8.2 | Singlet | 1H | Ar-H |

| C | ~ 7.2 - 7.6 | Singlet | 1H | Ar-H |

| D | ~ 2.4 - 2.6 | Singlet | 3H | Ar-CH₃ |

| E | ~ 2.2 - 2.4 | Singlet | 3H | Ar-CH₃ |

| F | ~ 2.1 - 2.3 | Singlet | 3H | COCH₃ |

Interpretation:

The ¹H NMR spectrum of N-(2,5-Dimethyl-4-nitrophenyl)acetamide is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, and the amide proton.

-

Amide Proton (A): The N-H proton of the secondary amide is expected to appear as a broad singlet in the downfield region (~9.5-10.5 ppm), with its exact chemical shift being concentration and solvent dependent.[5][6]

-

Aromatic Protons (B and C): The two aromatic protons are in different chemical environments. The proton ortho to the nitro group will be significantly deshielded and is expected to appear at a higher chemical shift (~7.8-8.2 ppm) as a singlet. The other aromatic proton, situated between the acetamido and methyl groups, will be less deshielded and is predicted to appear as a singlet around 7.2-7.6 ppm.

-

Methyl Protons (D, E, and F): The three methyl groups will each give rise to a singlet. The two aromatic methyl groups will have slightly different chemical shifts due to their positions relative to the other substituents. The methyl group of the acetamide moiety will also appear as a distinct singlet.

Caption: Predicted ¹H NMR assignments for N-(2,5-Dimethyl-4-nitrophenyl)acetamide.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~ 168 - 172 | C=O (amide) |

| 2 | ~ 145 - 150 | Ar-C attached to NO₂ |

| 3 | ~ 138 - 142 | Ar-C attached to NHCOCH₃ |

| 4 | ~ 135 - 138 | Ar-C attached to CH₃ |

| 5 | ~ 130 - 134 | Ar-C attached to CH₃ |

| 6 | ~ 125 - 129 | Ar-CH |

| 7 | ~ 120 - 124 | Ar-CH |

| 8 | ~ 24 - 28 | COCH₃ |

| 9 | ~ 18 - 22 | Ar-CH₃ |

| 10 | ~ 15 - 19 | Ar-CH₃ |

Interpretation:

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (1): The amide carbonyl carbon will be the most downfield signal, typically appearing around 168-172 ppm.

-

Aromatic Carbons (2-7): The six aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the nitro group will be highly deshielded (~145-150 ppm).[7] The carbon attached to the acetamido group will also be downfield (~138-142 ppm). The carbons attached to the methyl groups will appear in the range of 130-138 ppm. The two carbons bearing hydrogen atoms will be the most upfield of the aromatic signals (~120-129 ppm).

-

Methyl Carbons (8-10): The three methyl carbons will appear in the upfield region of the spectrum. The acetamide methyl carbon is expected around 24-28 ppm, while the aromatic methyl carbons will be in the 15-22 ppm range.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch (amide) |

| ~ 1660 - 1700 | Strong | C=O stretch (Amide I band) |

| ~ 1500 - 1550 | Strong | Asymmetric NO₂ stretch |

| ~ 1330 - 1370 | Strong | Symmetric NO₂ stretch |

| ~ 1550 - 1600 | Medium | N-H bend (Amide II band) |

| ~ 2850 - 3000 | Weak-Medium | C-H stretch (aliphatic) |

| ~ 3000 - 3100 | Weak | C-H stretch (aromatic) |

Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Amide Group: The N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹.[8][9] A strong absorption corresponding to the C=O stretch (Amide I band) should be observed around 1660-1700 cm⁻¹.[9] The N-H bending vibration (Amide II band) is expected around 1550-1600 cm⁻¹.[8]

-

Nitro Group: The nitro group will exhibit two characteristic strong absorptions: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.[10]

-

C-H Stretches: Aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Caption: Correlation of functional groups in N-(2,5-Dimethyl-4-nitrophenyl)acetamide with their characteristic IR absorptions.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry would be performed using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₂CO]⁺ |

| 151 | [M - CH₂CO - CH₃]⁺ |

| 136 | [M - NO₂ - CO]⁺ or [M - CH₂CO - NO]⁺ |

| 120 | [M - NO₂ - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 208, corresponding to the molecular weight of N-(2,5-Dimethyl-4-nitrophenyl)acetamide (C₁₀H₁₂N₂O₃).[11][12] The presence of two nitrogen atoms is consistent with the even molecular weight, following the nitrogen rule.[13]

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic nitro compounds and acetanilides.[14][15][16]

-

A prominent fragmentation pathway is the loss of a ketene molecule (CH₂CO) from the acetamido group, resulting in a fragment at m/z 166.

-

Subsequent loss of a methyl group from this fragment would lead to an ion at m/z 151.

-

Loss of the nitro group (NO₂) from the molecular ion is another common fragmentation for nitroaromatics, which would give a fragment that could undergo further rearrangements and losses.

-

The acetyl cation ([CH₃CO]⁺) at m/z 43 is also expected to be a significant peak.

-

Caption: Predicted major fragmentation pathways for N-(2,5-Dimethyl-4-nitrophenyl)acetamide in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of N-(2,5-Dimethyl-4-nitrophenyl)acetamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are consistent with the presence of the acetamide, nitro, and substituted phenyl functionalities. This information is invaluable for researchers in confirming the identity and purity of this compound in various applications, from synthetic chemistry to drug development. The detailed interpretation of the spectral data serves as a practical reference for the structural elucidation of this and related molecules.

References

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. [Link]

-

ResearchGate. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. [Link]

-

ResearchGate. Mass spectrum N-(4-nitrophenyl) acetamide. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-